5-Hydroxy-2-(propanoylamino)benzoic acid
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Overview
Description
Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.199 g/mol . It is also known by its common name, 5-Hydroxy-2-(propionylamino)benzoic acid . This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a propionylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Hydroxylation: The benzoic acid undergoes hydroxylation to introduce a hydroxy group at the 5-position.
Amidation: The hydroxylated benzoic acid is then subjected to amidation with propionyl chloride to introduce the propionylamino group at the 2-position.
The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials such as benzoic acid and propionyl chloride.
Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Purification of the final product using techniques such as crystallization, filtration, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propionylamino moiety can be reduced to form alcohols.
Substitution: The hydroxy and amino groups can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound with a simpler structure.
Salicylic acid: Similar structure with a hydroxy group at the ortho position.
2-Hydroxybenzoic acid: Another derivative with a hydroxy group at the meta position.
Uniqueness
Benzoic acid, 5-hydroxy-2-[(1-oxopropyl)amino]- (9CI) is unique due to the presence of both a hydroxy group and a propionylamino group, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-hydroxy-2-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-8-4-3-6(12)5-7(8)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) |
InChI Key |
KQQLXSQRTWKOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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